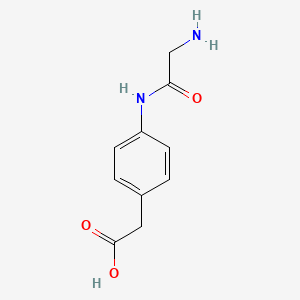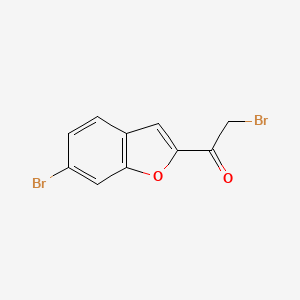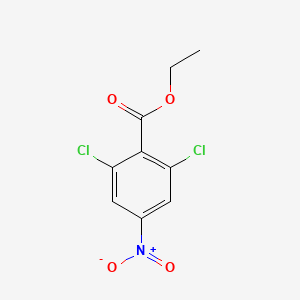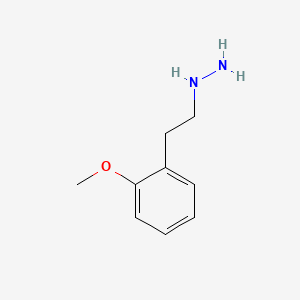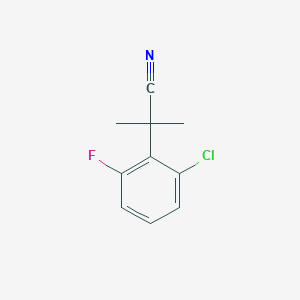![molecular formula C16H23BrN2O2 B12437878 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine CAS No. 887590-72-9](/img/structure/B12437878.png)
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an amino-methyl substitution on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and pyrrolidine.
Protection of Amino Group: The amino group of 3-bromophenylamine is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of Pyrrolidine Derivative: The protected amine is then reacted with pyrrolidine under suitable conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amino group can be oxidized to form nitroso or nitro derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Aplicaciones Científicas De Investigación
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in studies investigating the structure-activity relationships of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine is primarily related to its ability to interact with biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine can be compared with similar compounds such as:
1-Boc-3-[(3-chlorophenyl-amino)-methyl]-pyrrolidine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-pyrrolidine: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-Boc-3-[(3-methylphenyl-amino)-methyl]-pyrrolidine: The methyl group can influence the compound’s steric properties and interactions with biological targets.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Propiedades
Número CAS |
887590-72-9 |
|---|---|
Fórmula molecular |
C16H23BrN2O2 |
Peso molecular |
355.27 g/mol |
Nombre IUPAC |
tert-butyl 3-[(3-bromoanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-7-12(11-19)10-18-14-6-4-5-13(17)9-14/h4-6,9,12,18H,7-8,10-11H2,1-3H3 |
Clave InChI |
WHNOXBVDCCNPLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)
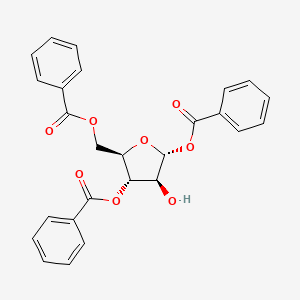

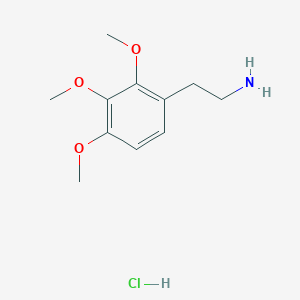

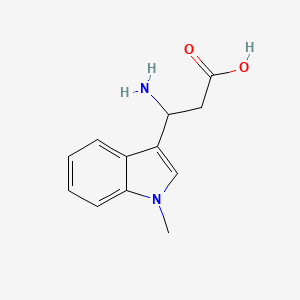
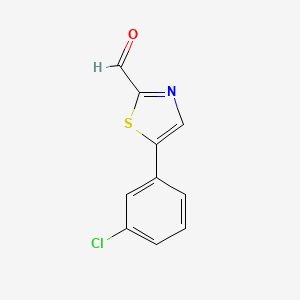
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)
